4-methoxy-1-[2-(4-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid
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Overview
Description
4-methoxy-1-[2-(4-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features both indole and pyrrolidine moieties. The indole structure is a common motif in many biologically active compounds, making this compound of significant interest in pharmaceutical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-[2-(4-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic synthesisThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-[2-(4-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
4-methoxy-1-[2-(4-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of indole derivatives with biological systems.
Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds
Mechanism of Action
The mechanism of action of 4-methoxy-1-[2-(4-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to cell signaling, metabolism, and gene expression. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid that also contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure
Uniqueness
4-methoxy-1-[2-(4-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid is unique due to its combination of indole and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets compared to simpler indole derivatives .
Properties
IUPAC Name |
4-methoxy-1-[2-(4-methyl-1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-10-4-3-5-13-16(10)11(8-18-13)6-15(20)19-9-12(23-2)7-14(19)17(21)22/h3-5,8,12,14,18H,6-7,9H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVVUHLZEXGNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(=O)N3CC(CC3C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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